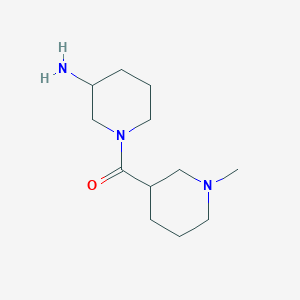
(3-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone
描述
(3-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone: is a synthetic compound belonging to the class of cathinones, which are known for their stimulant effects
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone typically involves the reaction of 3-aminopiperidine with 1-methylpiperidin-3-carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would also include purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
(3-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form its corresponding amine oxide.
Reduction: : Reduction reactions can convert the compound to its reduced form.
Substitution: : Nucleophilic substitution reactions can occur at the amine or carbonyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like alkyl halides or amines can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of amine oxide derivatives.
Reduction: : Production of reduced amine derivatives.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(3-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Investigated for its effects on biological systems, including neurotransmitter activity.
Medicine: : Studied for its potential therapeutic effects, particularly in neurological disorders.
Industry: : Potential use in the development of new materials or chemical processes.
作用机制
The compound exerts its effects primarily through its interaction with neurotransmitter systems, particularly the dopamine and serotonin receptors . By modulating these receptors, it can influence various physiological processes, leading to its stimulant effects.
相似化合物的比较
(3-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone: is similar to other cathinones such as methcathinone and mephedrone . it has unique structural features that may result in different pharmacological properties and effects. These differences can be attributed to variations in the molecular structure, particularly the position and nature of the substituents on the piperidine ring.
List of Similar Compounds
Methcathinone
Mephedrone
4-Methylmethcathinone (Methedrone)
3,4-Methylenedioxymethcathinone (MDMC)
生物活性
The compound (3-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H18N2O
- Molecular Weight : 206.29 g/mol
- CAS Number : 1286207-68-8
The compound features two piperidine rings, which are known for their role in various biological activities, including modulation of neurotransmitter systems and enzyme inhibition.
Research indicates that compounds with similar structures often interact with neurotransmitter receptors and enzymes. The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Compounds in this class have shown potential as inhibitors of dipeptidyl peptidase IV (DPP-IV), which plays a critical role in glucose metabolism and is a target for diabetes treatment .
- Neurotransmitter Modulation : The piperidine structure suggests possible interactions with neurotransmitter receptors, potentially influencing mood and cognitive functions.
Pharmacological Studies
A review of available literature reveals several studies investigating the pharmacological effects of related compounds:
These studies suggest that this compound may also exhibit similar beneficial effects, particularly in metabolic disorders and possibly in oncology.
Case Studies
- Diabetes Management : In a double-blind study, DPP-IV inhibitors were shown to significantly improve glycemic control and renal function in patients with type 2 diabetes, indicating potential applications for this compound in diabetes management .
- Cancer Research : Research on PLK4 inhibitors has highlighted the role of piperidine derivatives in cancer therapy, suggesting that this compound could be explored for its anticancer properties .
属性
IUPAC Name |
(3-aminopiperidin-1-yl)-(1-methylpiperidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-14-6-2-4-10(8-14)12(16)15-7-3-5-11(13)9-15/h10-11H,2-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWXAKVNYYPTQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















